6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine
Übersicht
Beschreibung
6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine is a compound that belongs to the purine family. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine involves the inhibition of this compound. This compound is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of this compound results in an increase in the levels of adenosine, which has been shown to have anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine in lab experiments is its potent inhibitory activity against this compound. This makes it a valuable tool for studying the role of this compound in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the use of this compound as a tool for studying the role of this compound in various biological processes may lead to new insights into the regulation of the immune system and the pathogenesis of various diseases.
Synthesemethoden
The synthesis of 6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercapto-9H-purine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound 6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an this compound inhibitor. This compound is an enzyme that plays a crucial role in the regulation of the immune system. Inhibition of this compound has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5S/c13-7-2-1-6(8(14)3-7)4-20-11-9-10(17-5-16-9)18-12(15)19-11/h1-3,5H,4H2,(H3,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAYWERGAIDCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=NC3=C2NC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359138 | |
Record name | 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6950-19-2 | |
Record name | NSC36825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.